
brefeldin A
Overview
Description
Brefeldin A is a lactone antiviral compound produced by the fungus Penicillium brefeldianum . It was initially isolated in 1958 from Penicillium decumbens and later identified as a metabolite by H.P. Siggs in 1971 . Although it was initially explored as an antiviral drug, it is now primarily used in research to study protein transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brefeldin A can be synthesized through various methods. One common approach involves the use of nuclear magnetic resonance techniques, infrared spectrometry, electrospray ionization mass spectroscopy, and X-ray analysis to identify and synthesize the compound . The synthesis typically involves the formation of a macrocyclic lactone structure, which is a key feature of this compound .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Penicillium brefeldianum or other related fungal species in liquid culture. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
BFA’s hydroxyl and alkene functionalities enable selective redox transformations:
Oxidation Pathways
-
PCC selectively oxidizes the allylic 7-hydroxyl group to a ketone, forming 7-keto BFA . Prolonged exposure induces isomerization to 4,7-diketo BFA .
Reduction and Chirality Inversion
An oxidation-reduction protocol was employed to invert the configuration of the 4-hydroxyl group:
-
Oxidation : MnO₂ selectively oxidizes the 4-hydroxyl to a ketone.
-
Reduction : Chemoselective reduction (e.g., NaBH₄) yields 4-epi-BFA with inverted stereochemistry .
Epoxidation for Conformational Rigidity
The electron-rich Δ²,³ alkene undergoes stereoselective epoxidation:
-
Reagent : meta-Chloroperoxybenzoic acid (mCPBA).
-
Product : Epoxide derivative with retained stereochemistry.
This modification restricts conformational flexibility, aiding structure-activity relationship (SAR) studies.
ADP-Ribosylation and Covalent Modification
BFA undergoes a two-step biochemical reaction mediated by CD38:
-
BAC Synthesis :
-
Covalent Binding :
Mechanistic Insights :
-
Step 1 : CD38 generates an ADP-ribosyl–oxocarbenium ion, which reacts with BFA’s hydroxyl group.
-
Step 2 : BAC’s C3 atom undergoes nucleophilic attack by His304 in BARS, facilitated by a His-Glu-Arg catalytic triad .
Unexpected Reactivity and Challenges
-
Epimerization : Luche reduction of enone 76 under standard conditions produced undesired 4-epi-BFA (77) , highlighting stereochemical complexities .
-
Solubility Limitations : BFA’s poor aqueous solubility (soluble in methanol, ethanol, DMSO) necessitates solvent optimization for reactions .
Selected Synthetic Modifications
Modification Type | Reagent(s) | Product | Key Outcome |
---|---|---|---|
Oxidation | PCC | 7-Keto BFA | Enhanced electrophilicity |
Epoxidation | mCPBA | Epoxide derivative | Conformational rigidity |
Cross Metathesis | Grubbs’ catalyst | CM adduct 75 | Side-chain diversification |
Lactam Formation | Reductive amination | 4-epi-BFA lactam | Improved metabolic stability |
Biochemical Reaction Parameters
Parameter | Value/Detail | Reference |
---|---|---|
CD38-catalyzed BAC synthesis | Km (NAD⁺) = 15 µM, pH 7.4 | |
BAC-BARS binding | Kd = 2.3 nM |
Scientific Research Applications
Cancer Research
BFA has shown promise in enhancing the efficacy of chemotherapeutic agents in cancer treatment. For instance, a study demonstrated that BFA significantly increased apoptosis in prostate cancer cells when used in combination with docetaxel, a common chemotherapy drug.
- Case Study : In human prostate cancer PC-3 cells, BFA combined with docetaxel not only inhibited cell growth but also stimulated apoptosis by reducing Bcl-2 levels, suggesting a potential novel approach for improving chemotherapy outcomes .
Viral Research
BFA's ability to block intracellular transport has made it useful in studying viral infections. It has been shown to affect the transport of viral proteins within infected cells.
- Case Study : In murine erythroleukemia cells transformed by retroviruses, BFA caused extensive disorganization of Golgi complexes and accumulation of viral glycoproteins within the ER. This suggests that BFA can be used to study viral budding and protein processing pathways .
Plant Biology
In plant cells, BFA is used to investigate cell wall biosynthesis and secretion processes. It disrupts the transport of polysaccharides and proteins necessary for cell wall formation.
- Case Study : Research on sycamore maple (Acer pseudoplatanus) suspension-cultured cells revealed that BFA treatment inhibited protein secretion by approximately 80% and affected glycosylation patterns, highlighting its role in studying plant cell secretory pathways .
Membrane Dynamics
BFA has been instrumental in understanding membrane dynamics and polarity in epithelial cells. It disrupts endocytosis and alters the distribution of membrane proteins.
- Case Study : In MDCK (Madin-Darby Canine Kidney) cells, BFA treatment resulted in the rapid loss of transferrin receptor polarity without affecting tight junction integrity, demonstrating its utility in studying membrane trafficking mechanisms .
Therapeutic Potential
While primarily used as a research tool, BFA's mechanism of action suggests potential therapeutic applications in conditions involving dysregulated secretion or transport processes.
- Potential Applications : Its ability to induce apoptosis in cancer cells and block viral replication positions BFA as a candidate for further investigation in targeted therapies for cancers and viral infections.
Data Summary Table
Mechanism of Action
Brefeldin A inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, leading to the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion . It blocks the dissociation of activated STING (stimulator of interferon genes) from the endoplasmic reticulum, preventing the movement of STING to the endoplasmic reticulum-Golgi intermediate compartment, where it activates the TBK1-IRF3 signaling axis and triggers the expression of interferons .
Comparison with Similar Compounds
- Ascotoxin
- Cyanein
- Decumbin
- Nectrolide
- Synergisidin
Comparison: Brefeldin A is unique due to its potent inhibition of protein trafficking and its ability to induce apoptosis in cancer cells . While similar compounds like Ascotoxin and Cyanein also exhibit biological activities, this compound’s specific mechanism of action involving the disruption of the Golgi apparatus sets it apart .
Biological Activity
Brefeldin A (BFA) is a fungal metabolite known for its profound effects on cellular processes, particularly those involving the Golgi apparatus and membrane trafficking. This article explores the biological activity of BFA, focusing on its mechanisms of action, effects on various cell types, and implications for research and therapy.
BFA primarily disrupts the function of the Golgi apparatus by inhibiting the guanine nucleotide exchange factor (GEF) activity of ARF (ADP-ribosylation factor), which is crucial for coat protein assembly on Golgi membranes. This inhibition leads to a cascade of cellular changes, including:
- Disruption of Membrane Traffic : BFA causes the Golgi apparatus to disassemble and merge with the endoplasmic reticulum (ER), leading to a halt in protein secretion. The drug induces swelling of ER cisternae and alters the structure of Golgi stacks without completely disassembling them in plant cells .
- Alteration in Protein Secretion : In various cell types, BFA has been shown to inhibit the transport of secretory proteins to the cell surface by approximately 80% and hemicellulose secretion by about 50% .
Animal Cells
In mammalian cells, BFA treatment leads to significant alterations in endocytic pathways and membrane polarity. For instance:
- Epithelial Cells : In MDCK (Madin-Darby Canine Kidney) cells, BFA disrupts the polarity of transferrin receptors, affecting endocytic sorting processes critical for maintaining epithelial integrity .
- Cancer Cells : BFA induces apoptosis in ovarian carcinoma cell lines (OVCAR-3 and SK-OV-3) through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Plant Cells
BFA's effects on plant cells differ notably from those in animal cells:
- Cell Wall Polysaccharides : In sycamore maple cells, BFA inhibits the secretion of xyloglucan, a major component of hemicellulose, while altering glycosylation patterns of proteins .
- Structural Changes : The drug induces large clusters of Golgi stacks and increases trans-Golgi cisternae without disassembly, showcasing unique responses compared to animal cells .
Study 1: Effect on Ovarian Carcinoma Cells
A study demonstrated that BFA treatment led to significant apoptosis in ovarian cancer cells. The mechanism involved ROS production and subsequent activation of apoptotic pathways, highlighting its potential as a therapeutic agent against certain cancers .
Study 2: Impact on Epithelial Cell Polarity
Research involving MDCK cells showed that BFA treatment resulted in rapid loss of plasma membrane polarity without affecting tight junctions. This finding underscores the drug's role in disrupting endocytic sorting mechanisms essential for maintaining epithelial function .
Data Summary
Cell Type | Effect of this compound | Mechanism |
---|---|---|
Epithelial (MDCK) | Disruption of transferrin receptor polarity | Inhibition of endocytosis |
Ovarian Carcinoma | Induction of apoptosis | Activation of mitochondrial pathways and ROS |
Plant Cells (Sycamore) | Inhibition of xyloglucan secretion; alteration in Golgi structure | Blockage of protein transport |
Q & A
Basic Research Questions
Q. What is the optimal concentration and duration for brefeldin A (BFA) treatment in blocking protein trafficking for intracellular cytokine detection?
BFA disrupts ER-to-Golgi transport by inhibiting guanine nucleotide exchange factors (GEFs), leading to protein accumulation in the ER. For cytokine detection via flow cytometry, standard protocols recommend adding BFA (5–10 µg/mL) during the final 4–6 hours of cell stimulation . However, cell type-specific variability exists; for example, primary immune cells may require lower concentrations (1–5 µg/mL) to minimize cytotoxicity. Researchers should validate BFA efficacy using positive controls (e.g., Golgi disruption markers like GM130) and compare results with alternative inhibitors (e.g., monensin) .
Q. How does BFA enhance the detection of intracellular cytokines in flow cytometry experiments?
BFA blocks secretory protein transport, preventing cytokine release and allowing intracellular accumulation. This is critical for detecting low-abundance cytokines like IL-10 or IFN-γ. Methodologically, BFA should be added during the activation phase (e.g., PMA/ionomycin stimulation) to synchronize cytokine production. Post-staining, cells must be fixed/permeabilized using kits optimized for BFA-treated samples (e.g., eBioscience™ protocols). Note that prolonged BFA exposure (>8 hours) may induce apoptosis, necessitating time-course pilot studies .
Q. What experimental controls are essential when using BFA to study Golgi-ER dynamics?
- Negative controls: Untreated cells or cells treated with DMSO (BFA solvent).
- Positive controls: Cells treated with Golgi disruptors (e.g., nocodazole) or ER stress inducers (e.g., tunicamycin).
- Validation: Immunofluorescence staining for Golgi markers (e.g., Golgin-97) and ER retention signals (e.g., KDEL sequence) .
Advanced Research Questions
Q. How can researchers resolve contradictions in BFA’s dual role as an autophagy inhibitor and apoptosis inducer?
BFA’s inhibition of autophagy (via ER stress) and induction of apoptosis (via mitochondrial pathways) can confound mechanistic studies. To distinguish these effects:
- Use autophagy-deficient cell lines (e.g., ATG5−/−) or autophagy inhibitors (e.g., chloroquine) alongside BFA.
- Perform time-course assays: Apoptosis markers (e.g., cleaved caspase-3) typically appear after 12–24 hours, while autophagosome accumulation (LC3-II) peaks earlier (6–8 hours) .
- Pair with transcriptomic profiling to identify temporally regulated pathways .
Q. What strategies improve the selectivity of BFA derivatives for anticancer applications?
Structural modifications of BFA, such as esterification with cinnamic acid or nitrogen mustards, enhance tumor selectivity by targeting overexpressed receptors (e.g., folate receptors in HCT116 colon cancer). Key methodologies include:
- Prodrug design: Incorporating pH-sensitive linkers for tumor microenvironment activation .
- CRISPR/Cas9 screens: Identify genetic vulnerabilities to BFA derivatives (e.g., STING pathway dependency) .
- In vivo validation: Use xenograft models with pharmacokinetic monitoring to assess tumor penetration and off-target effects .
Q. How does BFA-induced ER stress influence proteomics and transcriptomics data interpretation in cancer studies?
BFA treatment downregulates 10% of proliferation-related proteins (e.g., Ki-67, PCNA) due to ER stress-mediated cell cycle arrest. To mitigate confounding effects:
- Normalize omics data using housekeeping genes unaffected by ER stress (e.g., GAPDH, ACTB).
- Combine with proliferation inhibitors (e.g., palbociclib) to isolate BFA-specific signatures .
- Use single-cell RNA sequencing to resolve heterogeneity in stress response pathways .
Q. What mechanisms underlie BFA’s inhibition of STING-dependent type I interferon production?
BFA blocks STING translocation from the ER to the ER-Golgi intermediate compartment (ERGIC), preventing TBK1 activation and IRF3 phosphorylation. To study this:
- Employ STING-deficient cells (e.g., THP1-KO) and reconstitute with mutant STING constructs (e.g., ER-retained variants).
- Use super-resolution microscopy to visualize STING trafficking in real time .
Q. Methodological Best Practices
- Dose optimization: Titrate BFA (0.1–10 µg/mL) using viability assays (e.g., MTT) and functional readouts (e.g., IL-6 ELISA) .
- Data validation: Replicate findings with orthogonal methods (e.g., Western blot for protein trafficking vs. flow cytometry) .
- Ethical compliance: Adhere to biosafety protocols for BFA handling (CAS 20350-15-6), including waste disposal guidelines .
Properties
IUPAC Name |
(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZDYYTLMIZCT-KQPMLPITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880041 | |
Record name | Brefeldin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20350-15-6, 60132-23-2 | |
Record name | Brefeldin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20350-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brefeldin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brefeldin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | brefeldin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | brefeldin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | brefeldin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | brefeldin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Brefeldin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREFELDIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.